

4-(Methylamino)pyridine: A Comprehensive Technical Guide to its Synthesis and Discovery

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Compound of Interest

Compound Name: 4-(Methylamino)pyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **4-(methylamino)pyridine**, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. While often overshadowed by its dimethylated analog, 4-(dimethylamino)pyridine (DMAP), **4-(methylamino)pyridine** serves as a valuable nucleophilic catalyst and a key structural motif in pharmacologically active compounds. This document details the primary synthetic routes to **4-(methylamino)pyridine**, including a detailed experimental protocol for its preparation via nucleophilic aromatic substitution. The historical context of its discovery is discussed within the broader exploration of aminopyridines. Furthermore, this guide summarizes its known applications, particularly as a catalyst and a building block in the development of kinase inhibitors, and presents its physicochemical and spectroscopic properties in a clear, tabular format for easy reference.

Introduction and Discovery

The discovery of **4-(methylamino)pyridine** is not attributed to a single, seminal event but rather emerged from the systematic investigation of pyridine derivatives throughout the 20th century. Early research into aminopyridines was driven by the quest for novel dyes, therapeutic agents, and agricultural chemicals. The foundational methods for producing aminopyridines were established in the early 1900s, primarily through the nitration of aminopyridines and direct amination of the pyridine ring.^[1] The synthesis of substituted aminopyridines, including N-alkylated derivatives like **4-(methylamino)pyridine**, logically followed these early explorations

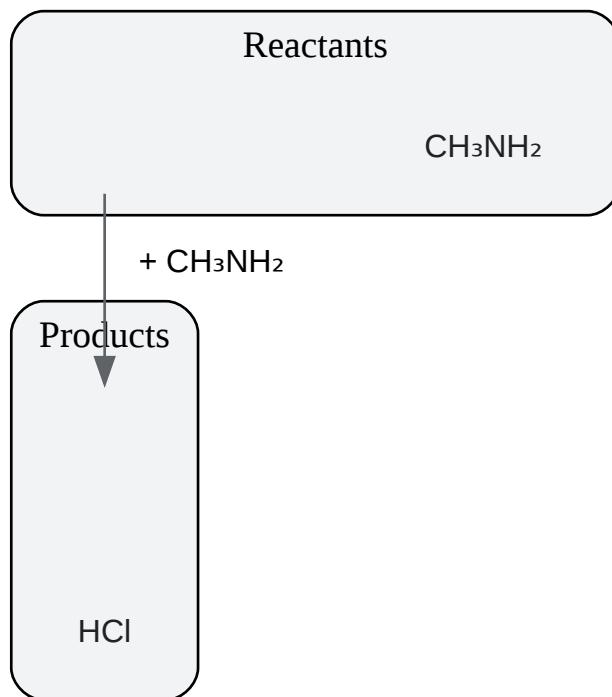
as chemists sought to modulate the electronic and steric properties of the aminopyridine scaffold.

While specific historical records detailing the first synthesis of **4-(methylamino)pyridine** are not readily available, its preparation is a straightforward extension of well-established nucleophilic aromatic substitution reactions on halopyridines. The development and popularization of its close analog, 4-(dimethylamino)pyridine (DMAP), as a highly effective acylation catalyst in the mid-20th century, further spurred interest in related N-substituted aminopyridines.^[2]

Synthesis of 4-(Methylamino)pyridine

The most prevalent and practical method for the synthesis of **4-(methylamino)pyridine** is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine, typically 4-chloropyridine, with methylamine. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles.^[3]

General Reaction Scheme



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Caption: General reaction for the synthesis of **4-(methylamino)pyridine**.

Detailed Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

This protocol is adapted from general procedures for the amination of 4-chloropyridines.

Materials:

- 4-Chloropyridine hydrochloride
- Aqueous methylamine solution (e.g., 40 wt. %)
- A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO))
- Base (e.g., potassium carbonate or triethylamine)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloropyridine hydrochloride (1.0 equivalent), the chosen solvent (e.g., NMP), and the base (2.0-2.5 equivalents).
- Addition of Nucleophile: To the stirred suspension, add the aqueous methylamine solution (2.0-3.0 equivalents) at room temperature.
- Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4-(methylamino)pyridine** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a solid.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and purification method.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of **4-(methylamino)pyridine**.

Table 1: Physicochemical Properties of **4-(Methylamino)pyridine**

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂	
Molar Mass	108.14 g/mol	
Appearance	Solid	[4]
Melting Point	124-125 °C	[4]
Boiling Point	100 °C at 0.1 mmHg	[4]
pKa	9.65	

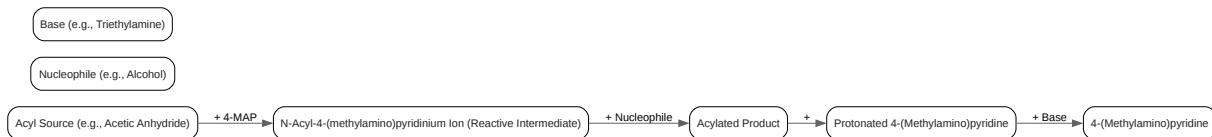
Table 2: Spectroscopic Data for **4-(Methylamino)pyridine**

Technique	Key Data
¹ H NMR	Chemical shifts (δ) are typically observed for the aromatic protons and the methyl protons. The aromatic protons on the pyridine ring appear as two distinct doublets. The methyl protons appear as a singlet, which may show coupling to the N-H proton under certain conditions.
¹³ C NMR	Characteristic chemical shifts are observed for the five distinct carbon atoms in the molecule (four aromatic carbons and one methyl carbon).
IR Spectroscopy	Key vibrational bands include N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and N-H bending.
Mass Spectrometry	The molecular ion peak (M^+) is observed at $m/z = 108$. Fragmentation patterns are consistent with the structure of the molecule.

Applications in Research and Development

Nucleophilic Catalysis

Similar to its more widely known counterpart, DMAP, **4-(methylamino)pyridine** is an effective nucleophilic catalyst for a variety of organic transformations, most notably acylation reactions. The catalytic cycle is believed to proceed through a similar mechanism to that of DMAP.



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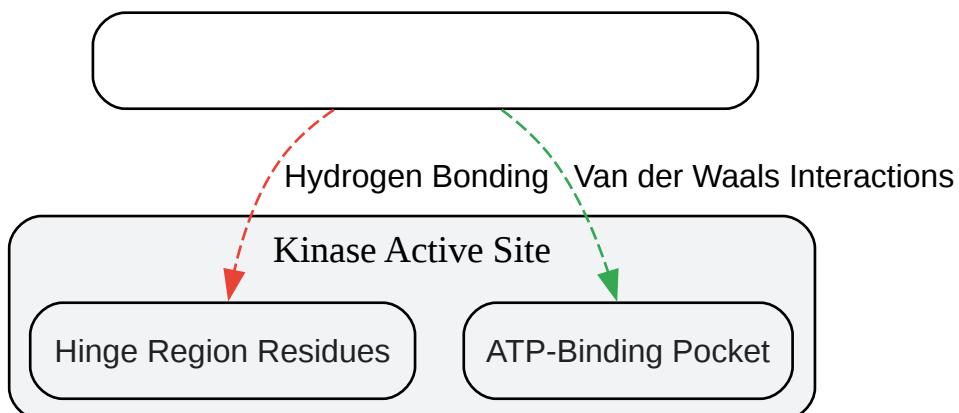
Caption: Proposed catalytic cycle of **4-(methylamino)pyridine** in acylation.

The key step in this catalytic cycle is the formation of a highly reactive N-acyl-4-(methylamino)pyridinium ion intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, which greatly accelerates the rate of the acylation reaction. The presence of the N-H proton in **4-(methylamino)pyridine**, as opposed to a methyl group in DMAP, can potentially influence its catalytic activity and selectivity through hydrogen bonding interactions.

Role in Drug Discovery and Development

The **4-(methylamino)pyridine** scaffold is a recurring motif in a number of biologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One notable example is in the development of inhibitors for Proviral Insertion site of Moloney murine leukemia (PIM) kinases, which are implicated in various hematological malignancies.^[5] The **4-(methylamino)pyridine** moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.



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Caption: Interaction of a **4-(methylamino)pyridine**-containing inhibitor with a kinase active site.

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the amino group to act as a hydrogen bond donor makes this scaffold particularly well-suited for targeting the hinge region of many kinases, a critical area for inhibitor binding. This has made **4-(methylamino)pyridine** and its derivatives attractive starting points for fragment-based drug design and lead optimization campaigns.^[6]

Conclusion

4-(Methylamino)pyridine is a versatile and valuable compound in the fields of organic synthesis and medicinal chemistry. While its discovery is intertwined with the broader history of aminopyridine research, its utility as a nucleophilic catalyst and a key structural element in drug discovery is well-established. The straightforward synthesis of **4-(methylamino)pyridine**, primarily through the nucleophilic aromatic substitution of 4-chloropyridine, makes it a readily accessible tool for researchers. Its unique electronic and hydrogen-bonding properties ensure its continued relevance in the development of novel catalysts and therapeutic agents, particularly in the design of targeted kinase inhibitors. Future research may further elucidate the subtle differences in catalytic activity between **4-(methylamino)pyridine** and DMAP, and expand its application in asymmetric catalysis and the synthesis of complex molecular architectures.

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